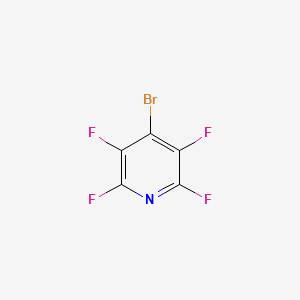

4-Bromo-2,3,5,6-tetrafluoropyridine

Vue d'ensemble

Description

4-Bromo-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound with the molecular formula C5BrF4N and a molecular weight of 229.96 g/mol . It is a derivative of pyridine, where four fluorine atoms and one bromine atom are substituted at the 2, 3, 5, and 6 positions of the pyridine ring. This compound is known for its high reactivity and is used as a building block in organic synthesis, particularly in the preparation of various fluorinated compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-2,3,5,6-tetrafluoropyridine can be synthesized through several methods. One common method involves the bromination of 2,3,5,6-tetrafluoropyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing effects of the fluorine atoms.

Palladium-Catalyzed Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids and stannanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Palladium-Catalyzed Reactions: These reactions require palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and are performed under inert atmosphere conditions.

Major Products

Nucleophilic Substitution: The major products are substituted pyridines, where the bromine atom is replaced by the nucleophile.

Palladium-Catalyzed Reactions: The products are biaryl or vinyl-aryl compounds, depending on the coupling partner used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

4-Bromo-2,3,5,6-tetrafluoropyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique electronic properties make it suitable for various coupling reactions, including the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in organic synthesis .

Reactivity and Substitution Patterns

The compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Drug Development

Research has indicated that this compound can be utilized as a precursor for developing potential drug candidates. Its derivatives have shown promise in anti-inflammatory and anticancer activities. For instance, studies have demonstrated that modifications to its structure can enhance biological activity against specific cancer cell lines .

Enzyme Inhibition Studies

The compound's unique structure allows it to be used in studying enzyme inhibition and protein-ligand interactions. This is critical in drug discovery processes where understanding the binding affinity and selectivity of drug candidates is essential .

Material Science

Specialty Chemicals Production

In industrial applications, this compound is employed in producing specialty chemicals that require specific properties such as high thermal stability and chemical resistance. These characteristics are vital for developing advanced materials used in electronics and coatings .

Synthesis of Fluorinated Compounds

A study focused on the synthesis of fluorinated compounds using this compound as a starting material. The research highlighted the efficiency of this compound in facilitating regioselective reactions leading to desired fluorinated products with high yields .

Theoretical Studies on Reactivity

Theoretical investigations using density functional theory (DFT) have been conducted to understand the reactivity patterns of this compound. These studies provide insights into its electronic properties and potential interactions with biological targets .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains bromine and multiple fluorine atoms | Drug development, organic synthesis |

| 2,3,5,6-Tetrafluoropyridine | Lacks bromine; less reactive | Basic research |

| 4-Bromo-2,3-difluoropyridine | Fewer fluorine atoms; different reactivity | Niche chemical applications |

Mécanisme D'action

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoropyridine primarily involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack . In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the coupling partner .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,5,6-Tetrafluoropyridine: Lacks the bromine atom, making it less reactive towards nucleophiles.

4-Bromo-2,3,5,6-tetrafluorobenzonitrile: Contains a cyano group instead of a nitrogen atom in the ring, leading to different reactivity and applications.

4-Bromo-2,3,5,6-tetrafluoroaniline: Contains an amino group, which significantly alters its chemical properties and reactivity.

Uniqueness

4-Bromo-2,3,5,6-tetrafluoropyridine is unique due to its combination of bromine and multiple fluorine substitutions on the pyridine ring. This unique structure imparts high reactivity and versatility in organic synthesis, making it a valuable compound in various chemical transformations .

Activité Biologique

4-Bromo-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₅BrF₄N

- Molecular Weight : Approximately 227.98 g/mol

- Density : 1.92 g/mL at 25 °C

- Boiling Point : 134-135 °C

The presence of bromine and multiple fluorine atoms significantly influences the compound's reactivity and biological interactions.

Target Enzymes

This compound interacts with various biological targets, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can be inhibited by this compound, affecting the pharmacokinetics of co-administered drugs.

Biochemical Pathways

The compound has been shown to engage in nucleophilic substitution reactions and palladium-catalyzed Suzuki-Miyaura reactions. Its interactions often lead to enzyme inhibition or modulation of enzyme activity, which can alter cellular signaling pathways involving kinases and G-protein coupled receptors .

Pharmacokinetics

The unique physicochemical properties of this compound contribute to its distribution and bioavailability. It binds to plasma proteins, influencing its pharmacokinetic profile.

Cytotoxicity and Antimicrobial Activity

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 15.0 | |

| HeLa (cervical cancer) | 10.5 | |

| MCF-7 (breast cancer) | 12.0 |

In addition to its cytotoxic properties, the compound has shown potential antimicrobial activity against certain bacterial strains.

Case Studies

- Inhibition of CYP1A2 : Research indicates that this compound acts as an inhibitor of CYP1A2, a key enzyme in drug metabolism. This inhibition can lead to increased plasma concentrations of co-administered drugs metabolized by this enzyme.

- Fluorescent Properties : The compound has been utilized in organic light-emitting diodes (OLEDs) due to its strong photoluminescence properties. It exhibits bright orange-red emission with high photoluminescent quantum yields (>92%) under specific conditions .

Propriétés

IUPAC Name |

4-bromo-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCGGIUJABHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188609 | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3511-90-8 | |

| Record name | 4-Bromotetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the 4-position of 4-Bromo-2,3,5,6-tetrafluoropyridine particularly reactive?

A1: The 4-position of this compound exhibits enhanced reactivity due to a combination of electronic effects and steric accessibility. Research has demonstrated that lithium-halogen exchange occurs exclusively at the 4-position, generating a stable lithium derivative. [] This selectivity suggests that the 4-position is electronically favored for this type of reaction. Furthermore, the bromine atom at the 4-position is less sterically hindered compared to the fluorine atoms in the 2,3,5, and 6 positions, making it more accessible to incoming reactants.

Q2: What are the potential applications of palladium-catalyzed coupling reactions involving this compound?

A2: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, offer powerful tools for the formation of carbon-carbon bonds. Research indicates that this compound can participate in these reactions, allowing for the introduction of diverse substituents onto the pyridine ring. [] This versatility opens up avenues for synthesizing a library of novel compounds with potentially valuable properties for various applications, including pharmaceutical development and materials science.

Q3: What analytical techniques are commonly employed to study this compound and its derivatives?

A4: Characterizing this compound and its derivatives often involves a combination of spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 19F NMR, provides valuable information about the structure and purity of the compound. [] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the products of reactions involving this compound. Additionally, X-ray crystallography can provide detailed structural information for crystalline derivatives.

Q4: Has computational chemistry been applied to the study of this compound?

A5: Yes, density functional theory (DFT) calculations have been employed to investigate the thermodynamic properties, vibrational spectra, and electronic structure of this compound. [] These computational studies can provide insights into the molecule's reactivity, stability, and potential interactions with other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.